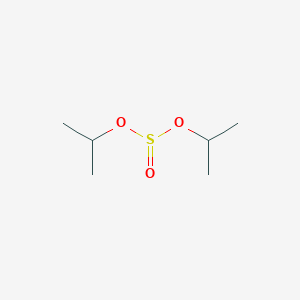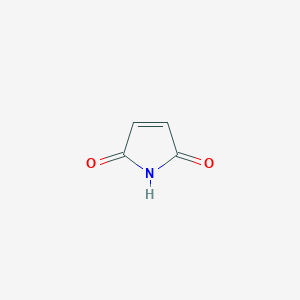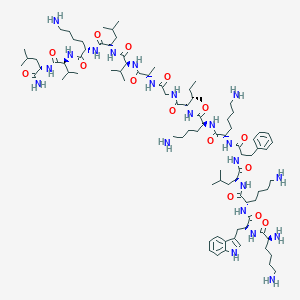
4-Butoxyphénol
Vue d'ensemble
Description
4-Butoxyphenol: is an organic compound with the molecular formula C10H14O2 p-butoxyphenol . This compound is characterized by a phenol group substituted with a butoxy group at the para position. It is a light brown to brown crystalline powder with a molecular weight of 166.22 g/mol .
Applications De Recherche Scientifique
Chemistry:
4-Butoxyphenol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of radical reactions and mechanisms .
Biology:
In biological research, 4-Butoxyphenol is used to study enzyme mechanisms, particularly those involving phenolic substrates .
Medicine:
While not a common pharmaceutical agent, 4-Butoxyphenol is used in the development of certain drugs and in the study of drug metabolism .
Industry:
In the industrial sector, 4-Butoxyphenol is used in the production of liquid crystals and as an intermediate in the manufacture of various chemicals .
Mécanisme D'action
Target of Action
4-Butoxyphenol is a type of phenolic compound Phenolic compounds are known to interact with various cellular components, including proteins and lipids, and can influence numerous biochemical pathways .
Mode of Action
It has been studied as a model compound for tocopherols, which are known antioxidants . It was found that amines exhibit certain synergism to 4-alkoxyphenols, which includes 4-Butoxyphenol . This suggests that 4-Butoxyphenol might interact with its targets in a similar way to tocopherols, potentially acting as an antioxidant.
Biochemical Pathways
They can act as antioxidants, neutralizing harmful free radicals, and can also modulate signaling pathways, gene expression, and enzyme activities .
Result of Action
As a phenolic compound and potential antioxidant, it may help to protect cells from oxidative stress and damage
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds like 4-Butoxyphenol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Butoxyphenol are not fully understood yet. It is known that 4-Butoxyphenol can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
It is likely that 4-Butoxyphenol influences cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Butoxyphenol is not well defined. It is possible that 4-Butoxyphenol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of 4-Butoxyphenol change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Butoxyphenol at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The metabolic pathways involving 4-Butoxyphenol are not well characterized. It is possible that 4-Butoxyphenol interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that 4-Butoxyphenol interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Butoxyphenol is not well defined. It is possible that 4-Butoxyphenol is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
4-Butoxyphenol can be synthesized through the etherification of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods:
In industrial settings, 4-Butoxyphenol is produced through a similar etherification process, but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves filtration, hydrolysis, neutralization, and recrystallization to obtain high-purity 4-Butoxyphenol .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Butoxyphenol can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Comparaison Avec Des Composés Similaires
4-Methoxyphenol (p-Anisole): Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxyphenol: Similar structure but with an ethoxy group.
4-Propoxyphenol: Similar structure but with a propoxy group.
Uniqueness:
4-Butoxyphenol is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher solubility in organic solvents and specific reactivity patterns .
Propriétés
IUPAC Name |
4-butoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGFXOXUIDRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059548 | |
| Record name | Phenol, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-94-1 | |
| Record name | 4-Butoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BUTOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8188DBS68J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Butoxyphenol in materials science?
A1: 4-Butoxyphenol serves as a key building block in the synthesis of liquid crystals. [] Researchers have utilized it to create novel diamine monomers, specifically 4-[(4'-Butoxyphenoxy)carbonyl]phenyl-3",5"-diaminobenzoate (BCDA). [] These monomers are then polymerized to produce polyimides, a class of high-performance polymers known for their thermal stability, mechanical strength, and potential applications in various fields, including liquid crystal displays.
Q2: How does the structure of 4-Butoxyphenol contribute to the properties of the resulting liquid crystals?
A2: The structure of 4-Butoxyphenol influences the properties of the final liquid crystal materials. The butoxy chain introduces flexibility into the molecule, which can impact the liquid crystal's phase transition temperatures and viscosity. Additionally, the presence of both aromatic and aliphatic components in 4-Butoxyphenol allows for fine-tuning the polarity and intermolecular interactions within the liquid crystal material. [] This fine-tuning is crucial for optimizing the performance of liquid crystals in applications like displays.
Q3: What are the potential environmental concerns related to 4-Butoxyphenol?
A3: While 4-Butoxyphenol is a valuable precursor for liquid crystal synthesis, it's crucial to consider its potential environmental impact. Research indicates that alkylphenols, a class of compounds to which 4-Butoxyphenol belongs, exhibit varying levels of toxicity to aquatic organisms like the green algae Chlamydomonas reinhardtii. [] Further investigation into the biodegradability and ecotoxicological effects of 4-Butoxyphenol and its degradation products is necessary to ensure its safe and sustainable use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)









